molecular formula C16H13Cl2N3O3 B12433647 {2-[(2,4-Dichlorophenyl)carbamoyl]ethylidene}amino N-phenylcarbamate

{2-[(2,4-Dichlorophenyl)carbamoyl]ethylidene}amino N-phenylcarbamate

Cat. No.: B12433647
M. Wt: 366.2 g/mol
InChI Key: WVJNRGUUPHPYKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2-[(2,4-Dichlorophenyl)carbamoyl]ethylidene}amino N-phenylcarbamate is a chemical compound with the molecular formula C16H13Cl2N3O3 It is known for its unique structure, which includes both carbamate and carbamoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(2,4-Dichlorophenyl)carbamoyl]ethylidene}amino N-phenylcarbamate typically involves the reaction of 2,4-dichloroaniline with ethylidene carbamate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 2,4-dichloroaniline and ethylidene carbamate.

    Reaction Conditions: The reaction is typically conducted in an organic solvent such as toluene or dichloromethane, under reflux conditions.

    Catalysts: A base such as triethylamine or pyridine is often used to facilitate the reaction.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems ensures consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

{2-[(2,4-Dichlorophenyl)carbamoyl]ethylidene}amino N-phenylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate and carbamoyl functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

{2-[(2,4-Dichlorophenyl)carbamoyl]ethylidene}amino N-phenylcarbamate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of {2-[(2,4-Dichlorophenyl)carbamoyl]ethylidene}amino N-phenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • {2-[(2,4-Dichlorophenyl)carbamoyl]phenyl}acetic acid
  • 4-[(2,4-Dichlorophenyl)carbamoyl]butanoic acid
  • 2-[(2,4-Dichlorophenyl)carbamoyl]cyclopropanecarboxylic acid

Uniqueness

{2-[(2,4-Dichlorophenyl)carbamoyl]ethylidene}amino N-phenylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C16H13Cl2N3O3

Molecular Weight

366.2 g/mol

IUPAC Name

[[3-(2,4-dichloroanilino)-3-oxopropylidene]amino] N-phenylcarbamate

InChI

InChI=1S/C16H13Cl2N3O3/c17-11-6-7-14(13(18)10-11)21-15(22)8-9-19-24-16(23)20-12-4-2-1-3-5-12/h1-7,9-10H,8H2,(H,20,23)(H,21,22)

InChI Key

WVJNRGUUPHPYKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)ON=CCC(=O)NC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.